molecular formula C25H25ClFN3O5S B2800069 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide CAS No. 451483-34-4

5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

Cat. No.: B2800069
CAS No.: 451483-34-4
M. Wt: 534
InChI Key: ZQBOLCWGMLWNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H25ClFN3O5S and its molecular weight is 534. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Hybridization for Anticancer Applications

A study by Jadala et al. (2019) utilized a molecular hybridization approach, integrating combretastatin‐A4 acids with sulfonyl piperazine scaffolds, to enhance antiproliferative activity against various cancer cell lines, including lung (A549), mouse melanoma (B16F10), breast (MDA MB‐231 and MCF‐7), and colon (HCT‐15). This approach led to significant inhibition of tubulin assembly and induced apoptosis in cancer cells, particularly in A549 cells, showcasing the compound's potential as a cancer therapeutic agent (Jadala et al., 2019).

Hybrid Flow and Microwave Approach for Protein Kinase Inhibition

Russell et al. (2015) developed a hybrid flow and microwave synthetic approach for producing a broad spectrum protein kinase inhibitor, indicating a methodology that enhances overall yield, atom economy, and reduces the need for chromatographic purification. This innovative synthetic strategy could be applied to similar compounds for efficient production and potential therapeutic applications (Russell et al., 2015).

Exploration of Serotonergic Neurotransmission

Research involving [(18)F]p-MPPF, a radiolabeled antagonist, has contributed to the study of 5-HT(1A) receptors, offering insights into serotonergic neurotransmission through PET imaging. This work facilitates understanding of serotonin receptor dynamics in various neurological conditions, showcasing the compound's utility in neuroscientific research (Plenevaux et al., 2000).

Antimicrobial and Anticancer Potential

Mehta et al. (2019) synthesized derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, demonstrating significant antimicrobial activity and promising anticancer activity. This highlights the compound's versatility in addressing both infectious diseases and cancer (Mehta et al., 2019).

Serotonin Receptor Studies for Psychiatric Disorders

Investigations into the modulation of serotonin receptors, particularly 5-HT2A and 5-HT2C, provide a basis for developing therapeutic agents targeting psychiatric disorders. Compounds influencing these receptors can contribute to novel treatments for conditions such as depression, anxiety, and schizophrenia, underscoring the importance of this research domain (Millan et al., 1997).

Properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN3O5S/c1-34-17-7-10-24(35-2)22(15-17)28-25(31)19-16-18(8-9-21(19)27)36(32,33)30-13-11-29(12-14-30)23-6-4-3-5-20(23)26/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBOLCWGMLWNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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